molecular formula C27H17FN2S B11616396 4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole

4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B11616396
M. Wt: 420.5 g/mol
InChI Key: NUADQZWXCJPIKO-UHFFFAOYSA-N
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Description

4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dibenzothiophene moiety, a fluorophenyl group, and a phenyl group attached to an imidazole ring. It is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of dibenzo[b,d]thiophen-3-yl boronic acid with 2-(2-fluorophenyl)-5-phenyl-1H-imidazole under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C27H17FN2S

Molecular Weight

420.5 g/mol

IUPAC Name

4-dibenzothiophen-3-yl-2-(2-fluorophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C27H17FN2S/c28-22-12-6-4-11-21(22)27-29-25(17-8-2-1-3-9-17)26(30-27)18-14-15-20-19-10-5-7-13-23(19)31-24(20)16-18/h1-16H,(H,29,30)

InChI Key

NUADQZWXCJPIKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3F)C4=CC5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

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